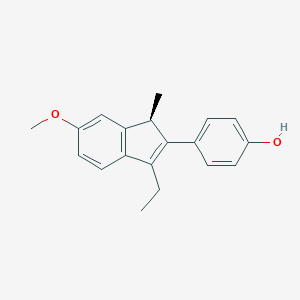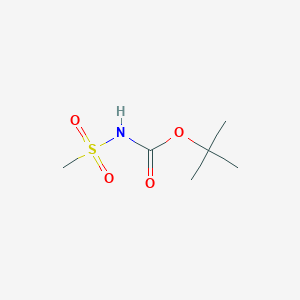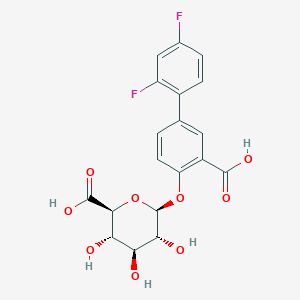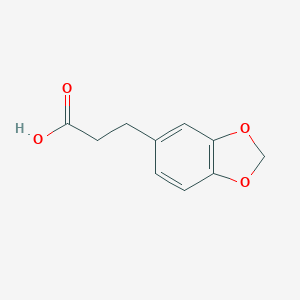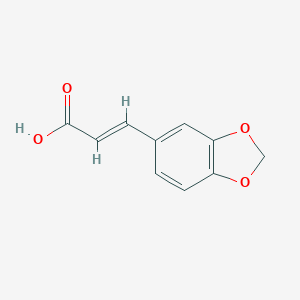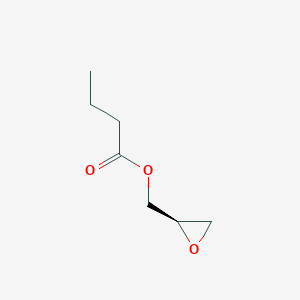
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine, also known as MSX-4, is a xanthine derivative that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. In
Wirkmechanismus
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine increases dopamine release in the brain, leading to enhanced cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemische Und Physiologische Effekte
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, and has been studied for its potential as a treatment for various neurological disorders. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in the brain. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on cognitive function and memory, making it a promising candidate for the development of new treatments for neurological disorders. However, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has some limitations for lab experiments, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. One potential direction is the development of new treatments for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine may have applications in the field of cognitive enhancement, particularly in the areas of learning and memory. Further research is needed to fully understand the potential therapeutic applications of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine and to develop new treatments based on its mechanism of action.
Synthesemethoden
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine can be synthesized using a multi-step process that involves the reaction of 8-bromotheophylline with 4-propenylphenol, followed by the addition of propylamine and propyl bromide. The resulting product is then treated with a base, resulting in the formation of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied extensively for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including its ability to enhance cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
151539-44-5 |
|---|---|
Produktname |
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine |
Molekularformel |
C23H30N4O3 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-5-14-26-21-20(22(28)27(15-6-2)23(26)29)25(4)19(24-21)13-10-17-8-11-18(12-9-17)30-16-7-3/h8-13H,5-7,14-16H2,1-4H3/b13-10+ |
InChI-Schlüssel |
JTWPSKSASMNZAW-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
Synonyme |
(E)-1,3-Dipropyl-7-methyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1 H-purine-2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



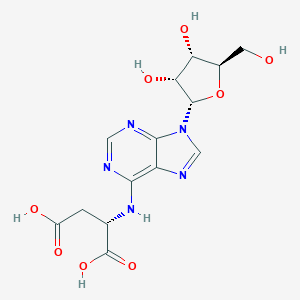
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)



![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)
